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Introduction
Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in

photorespiration in plants and glyoxylate metabolism in animals.[1][2] The enzyme catalyzes

the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct.

[1][2][3] In humans, GO is encoded by the HAO1 gene and is a key enzyme in the pathway of

oxalate synthesis.[4][5] Dysregulation of this pathway can lead to an overproduction of

glyoxylate, which is subsequently converted to oxalate.[4]

Elevated oxalate levels are the hallmark of Primary Hyperoxaluria Type 1 (PH1), a rare genetic

disorder caused by a deficiency in the liver-specific enzyme alanine:glyoxylate

aminotransferase (AGT).[6][7][8] The resulting accumulation of calcium oxalate crystals leads

to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[3][8] Therefore,

inhibiting glycolate oxidase to reduce the production of glyoxylate is a promising substrate

reduction therapy for PH1.[3][5][8] This application note provides a detailed protocol for a

robust, high-throughput screening (HTS) assay designed to identify novel inhibitors of human

glycolate oxidase (hGO).

Assay Principle
The HTS assay quantifies glycolate oxidase activity by measuring the production of hydrogen

peroxide (H₂O₂), a stoichiometric product of the glycolate oxidation reaction. The detection is
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achieved using the Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) reagent in the

presence of horseradish peroxidase (HRP).[3][7][9] In this coupled enzymatic reaction, HRP

catalyzes the oxidation of the non-fluorescent Amplex® Red by H₂O₂ to form the highly

fluorescent product, resorufin.[10][11] The resulting fluorescence is directly proportional to the

amount of H₂O₂ produced and thus to the GO enzyme activity. Potential inhibitors will cause a

decrease in the fluorescence signal.

Biochemical Pathway and Detection
The enzymatic reaction and detection method are illustrated below. Glycolate Oxidase

catalyzes the conversion of Glycolate to Glyoxylate, producing Hydrogen Peroxide.

Horseradish Peroxidase then uses this H₂O₂ to oxidize Amplex Red into the fluorescent

compound Resorufin.
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Caption: Biochemical pathway for glycolate oxidase activity and its detection.
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Experimental Protocols
Materials and Reagents

Enzyme: Recombinant Human Glycolate Oxidase (hGO/HAO1)

Substrate: Glycolic Acid (Sigma, G-1884)

Cofactor: Flavin Mononucleotide (FMN) (Sigma, F-2253)

Detection Reagents: Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (Thermo

Fisher, A22188) or individual components:

Amplex® Red reagent

Horseradish Peroxidase (HRP)

Dimethyl sulfoxide (DMSO)

Hydrogen Peroxide (H₂O₂) for standard curve

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂

Plates: 384-well or 1536-well solid black, low-volume assay plates

Control Inhibitor: 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) or other

known inhibitor

Equipment:

Multichannel pipette or automated liquid handler

Plate reader capable of fluorescence detection (Excitation: ~540 nm, Emission: ~590 nm)

Plate shaker/incubator

Reagent Preparation
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Assay Buffer: Prepare a 1L solution of 50 mM Sodium Phosphate, 200 mM KCl, 2 mM

MgCl₂. Adjust pH to 7.4 and filter sterilize. Store at 4°C.

10X Glycolate Stock (Substrate): Prepare a 300 µM glycolate solution in Assay Buffer.

Store at -20°C in aliquots. Note: The final concentration in the assay will be 30 µM, which is

near the Km value for hGO, providing sensitivity for competitive inhibitors.

10X hGO Enzyme Stock: Prepare a solution of hGO in Assay Buffer. The final concentration

should be optimized to produce a robust signal within the linear range of the assay in the

desired timeframe (e.g., 10-20 minutes). Include 5 µM FMN in the enzyme stock solution.

Store on ice for immediate use or at -80°C for long-term storage.

Amplex® Red/HRP Working Solution: Prepare this solution fresh and protect it from light.

According to manufacturer protocols, dissolve Amplex® Red in DMSO to make a stock

solution (e.g., 10 mM). Just before use, dilute the Amplex® Red stock and HRP stock in

Assay Buffer to final concentrations of 100 µM Amplex® Red and 0.2 U/mL HRP.[3]

Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in DMSO.

Transfer a small volume (e.g., 50 nL) to the assay plates using an acoustic dispenser or pin

tool.

High-Throughput Screening Workflow
The following protocol is optimized for a 384-well plate format with a final assay volume of 20

µL. Volumes can be scaled for other plate formats.
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Caption: Step-by-step workflow for the glycolate oxidase HTS assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3277807?utm_src=pdf-body-img
https://www.benchchem.com/product/b3277807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3277807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Steps:

Compound Plating: Dispense 50 nL of test compounds, positive control inhibitor (e.g.,

CCPST), and DMSO (negative control) into the appropriate wells of a 384-well plate.

Enzyme Addition: Add 10 µL of the hGO enzyme solution to all wells. This step initiates the

pre-incubation of the enzyme with the test compounds.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This

allows for the binding of inhibitors to the enzyme before the substrate is introduced.

Reaction Initiation: Add 10 µL of a 2X working solution containing glycolate (60 µM),

Amplex® Red (200 µM), and HRP (0.4 U/mL) to all wells to start the reaction. The final

concentrations in the 20 µL volume will be 30 µM glycolate, 100 µM Amplex Red, and 0.2

U/mL HRP.

Incubation: Mix the plate and incubate for 15 minutes at room temperature, protected from

light.

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with

excitation set to ~540 nm and emission set to ~590 nm.

Data Analysis
Controls:

Positive Control (Max Inhibition): Wells containing a high concentration of a known

inhibitor (e.g., CCPST).

Negative Control (No Inhibition): Wells containing DMSO instead of a test compound.

Percent Inhibition Calculation: Calculate the percentage of inhibition for each test compound

using the following formula: % Inhibition = (1 - (Signal_Compound - Signal_Positive) /

(Signal_Negative - Signal_Positive)) * 100

IC₅₀ Determination: For active compounds ("hits"), perform dose-response experiments and

fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory

concentration (IC₅₀).
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Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the

quality and robustness of an HTS assay.[12][13] It is calculated using the signals from the

positive and negative controls. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative

- Mean_Positive| Where SD is the standard deviation and Mean is the average signal.

Z' > 0.5: An excellent assay.[12][13]

0 < Z' ≤ 0.5: A marginal or acceptable assay.[12][14]

Z' < 0: A poor assay, not suitable for HTS.[12][13]

Data Presentation
Table 1: Known Inhibitors of Glycolate Oxidase
This table summarizes the potency of several compounds identified as GO inhibitors.

Compound Name IC₅₀ Value
Mechanism of
Inhibition

Reference

Potassium

Dichromate
0.096 µM Mixed Linear [6]

Sodium Dichromate 0.108 µM Mixed Linear [6]

Colistimethate Sodium 2.3 µM Mixed Linear [6]

4-carboxy-5-[(4-

chlorophenyl)sulfanyl]-

1,2,3-thiadiazole

1 µM Not specified [15]

Lumasiran N/A (siRNA) Gene Silencing [16]

Table 2: Example Z'-Factor Calculation
Hypothetical data from a 384-well plate used to assess assay quality.
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Control Type
Number of
Replicates (n)

Mean Fluorescence
(RFU)

Standard Deviation
(RFU)

Negative (DMSO) 16 85,400 3,100

Positive (CCPST) 16 5,200 450

Calculated Z'-Factor 0.87

Interpretation: A Z'-factor of 0.87 indicates an excellent separation between the control signals

and demonstrates that the assay is highly robust and well-suited for a high-throughput

screening campaign.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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